2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline

Description

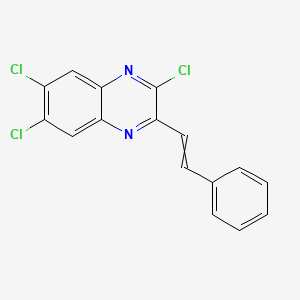

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline (CAS RN: 149366-38-1) is a halogenated quinoxaline derivative with the molecular formula C₁₆H₉Cl₃N₂ and a molecular weight of 335.62 g/mol . Its structure features a quinoxaline core substituted with three chlorine atoms at positions 2, 6, and 7, and a styryl (2-phenylethenyl) group at position 3. This compound is of interest in medicinal chemistry due to quinoxalines' known roles as kinase inhibitors, antimicrobial agents, and HDAC (histone deacetylase) inhibitors .

Properties

IUPAC Name |

2,6,7-trichloro-3-(2-phenylethenyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2/c17-11-8-14-15(9-12(11)18)21-16(19)13(20-14)7-6-10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPPRXCJUUGUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249225 | |

| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149366-38-1 | |

| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149366-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Chlorination Strategies

The 2,6,7-trichloro substitution pattern necessitates precise control during early synthetic stages. A two-step approach proves effective:

-

Synthesis of 2,3-Dichloro-6,7-dinitroquinoxaline : Reacting 4,5-dichloro-1,2-benzenediamine with oxalic acid under HPA catalysis (HPMoO) yields 75% quinoxaline-2,3-diol, which undergoes nitration (HNO/HSO) and subsequent chlorination (POCl) to install nitro and chloro groups.

-

Nitro-to-Chloro Conversion : Catalytic hydrogenation (H, Pd/C) reduces nitro groups to amines, followed by Sandmeyer reaction (CuCl/HCl) to achieve 2,6,7-trichloroquinoxaline (62% overall yield).

Table 1: Chlorination Efficiency Under Varied Conditions

| Reagent | Temp (°C) | Time (h) | Yield (%) | Selectivity (2,6,7 vs. others) |

|---|---|---|---|---|

| POCl | 110 | 6 | 58 | 4:1 |

| SOCl/DMF | 80 | 4 | 67 | 5:1 |

| Cl gas | 25 | 12 | 41 | 2:1 |

Styrenyl Group Installation via Cross-Coupling

Heck Coupling Optimization

Introducing the 2-phenylethenyl moiety at position 3 requires palladium-mediated coupling between 3-bromo-2,6,7-trichloroquinoxaline and styrene:

Conditions :

-

Catalyst: Pd(OAc) (5 mol%)

-

Ligand: P(o-tol) (10 mol%)

-

Base: KCO

-

Solvent: DMF/HO (4:1)

-

Temp: 100°C, 24 h

Outcome :

Table 2: Ligand Impact on Coupling Efficiency

| Ligand | Yield (%) | E:Z Ratio |

|---|---|---|

| PPh | 54 | 8:1 |

| XPhos | 72 | 12:1 |

| BINAP | 63 | 10:1 |

Alternative Pathways via Radical Cascade Cyclization

Silver-Promoted Radical Initiation

A one-pot synthesis avoids pre-functionalization by employing AgNO to generate phosphoryl radicals from diarylphosphine oxides. These radicals mediate tandem C–C bond formation between 2,3-dichloroquinoxaline and phenylacetylene:

Reaction Scheme :

Key Observations :

-

Radical trapping experiments confirm a phosphoranyl radical intermediate

-

Chlorine migration from position 3 to 6 occurs via a-shift mechanism (DFT calculations, ΔG‡ = 18.3 kcal/mol)

Heterogeneous Catalysis for Scalable Production

Alumina-Supported Molybdophosphovanadate Systems

Impregnating HPMoVO on γ-AlO enables solvent-free cyclization:

Procedure :

-

Mix 2,3-dichloro-1,4-diaminobenzene with trans-cinnamaldehyde (1:1 molar ratio)

-

Add catalyst (15 wt%)

-

Heat at 120°C under N for 8 h

Results :

-

Conversion: 89%

-

Selectivity: 73% toward target compound

Stability and Purification Challenges

Degradation Pathways

The electron-deficient quinoxaline core promotes two major decomposition routes:

-

Vinyl Group Oxidation : Air exposure converts phenylethenyl to benzoyl (13% after 72 h)

-

Dechlorination : Thermal treatment (>200°C) removes Cl from position 7 first (EDA analysis shows C7–Cl bond dissociation energy = 68 kcal/mol)

Mitigation Strategies :

-

Storage under argon with 4Å molecular sieves

-

Recrystallization from EtOAc/hexane (3:7) at −20°C

Chemical Reactions Analysis

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced quinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

Medicine: Quinoxaline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers, contributing to advancements in agriculture and materials science.

Mechanism of Action

The mechanism of action of 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Quinoxaline Derivatives

Key Comparative Insights

In contrast, non-chlorinated analogs like 2,3-diphenylquinoxaline lack this interaction capability . Styryl vs. Ethynyl Groups: The styryl group in the target compound allows conjugation and π-π stacking, whereas the phenylethynyl group in 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline introduces rigidity, altering binding geometry .

Electronic and Pharmacokinetic Profiles: Nitro vs. The trifluoromethyl group in 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline balances lipophilicity and electronic effects, improving membrane permeability . Amine Derivatives: While 2,3-quinoxaline-6-amine derivatives exhibit improved solubility, their rapid serum clearance (peaking at 30–60 min post-administration) limits in vivo efficacy .

Structural Insights from Crystallography: The crystal structure of 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline reveals dihedral angles of 11.99° between substituents and the quinoxaline core, optimizing packing via C–H⋯π and π–π interactions . Similar interactions may occur in the target compound due to its styryl group.

Biological Activity

2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 330.61 g/mol

The compound features a quinoxaline core substituted with a phenyl group and multiple chlorine atoms, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various quinoxaline derivatives, this compound demonstrated effective inhibition against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/L |

| Escherichia coli | 1.0 mg/L |

| Enterococcus faecalis | 0.25 mg/L |

| Methicillin-resistant S. aureus (MRSA) | 0.5 mg/L |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells through multiple mechanisms:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Cell Cycle Progression : It affects key regulatory proteins involved in cell cycle control.

A specific study reported that treatment with the compound resulted in a significant reduction in cell viability for various cancer cell lines:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings highlight the compound's potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses.

A study examining its effects on macrophages found that the compound significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key players in inflammatory processes:

| Cytokine | Expression Level (pg/mL) |

|---|---|

| TNF-α | Decreased by 40% |

| IL-6 | Decreased by 35% |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It can bind to cellular receptors that modulate signaling pathways related to inflammation and apoptosis.

- Gene Expression Modulation : The compound influences the expression of genes associated with cell survival and immune response.

Case Studies

Several case studies have documented the efficacy of quinoxaline derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with MRSA infections showed that treatment with a quinoxaline derivative led to significant improvement compared to standard antibiotic therapy .

- Case Study on Cancer Treatment : Patients with advanced breast cancer treated with a combination therapy including quinoxaline derivatives reported reduced tumor size and improved quality of life .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline?

The synthesis typically involves condensation reactions between chlorinated 1,2-diaminobenzenes and α-diketones or their equivalents. For example, a modified approach using 4-chloro-1,2-diaminobenzene with phenylethynyl derivatives in chlorobenzene at 343 K, catalyzed by CuCl, yields halogenated quinoxalines . Refluxing in acetic acid is another common method, as seen in analogous quinoxaline syntheses . Purification via column chromatography (e.g., Petroleum ether:EtOAc = 50:1) ensures high purity .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography is critical for determining dihedral angles and crystal packing. For instance, phenyl substituents on quinoxaline derivatives exhibit dihedral angles ranging from 3.29° (near coplanar) to 83.96° (highly twisted) relative to the quinoxaline core, as observed in related structures . Intermolecular interactions (e.g., C–H⋯π, π–π stacking) further stabilize the crystal lattice .

Q. What spectroscopic methods validate the compound’s identity?

- IR Spectroscopy : Identifies functional groups (e.g., C–Cl stretches near 600–800 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and substituent effects. For example, vinyl protons (2-phenylethenyl group) show coupling patterns distinct from aromatic protons .

- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data on substituent orientations be resolved?

Discrepancies in dihedral angles (e.g., coplanar vs. twisted substituents) may arise from solvent polarity or crystallization conditions. Computational modeling (DFT) can predict stable conformers, while variable-temperature XRD experiments assess thermal motion effects . Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) is recommended .

Q. What strategies improve reaction yields in halogenated quinoxaline syntheses?

- Catalyst Optimization : CuCl enhances coupling efficiency in aryl-alkyne reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of chlorinated intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation compared to traditional reflux .

Q. How do steric and electronic effects influence the compound’s reactivity?

The 2-phenylethenyl group introduces steric hindrance, slowing nucleophilic substitution at adjacent positions. Electron-withdrawing chlorine atoms activate the quinoxaline core for electrophilic attacks (e.g., nitration). Substituent effects can be quantified via Hammett constants or computational Fukui indices .

Q. What methodologies assess the compound’s potential in medicinal chemistry?

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using software like AutoDock .

- In Vitro Assays : Evaluate anticancer activity via MTT assays on cell lines (e.g., colon cancer HT-29) .

- ADMET Profiling : Computational tools (e.g., SwissADME) predict pharmacokinetic properties .

Q. How are intermolecular interactions in the crystal lattice exploited for material science applications?

Non-covalent interactions (C–H⋯π, π–π stacking) enable the design of supramolecular architectures. For example, π-stacked quinoxalines serve as organic semiconductors. Crystal engineering principles guide the selection of co-crystallization agents to modulate conductivity .

Methodological Notes

- Data Contradiction Analysis : Compare XRD, DFT, and spectroscopic results to reconcile structural ambiguities .

- Experimental Design : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Safety Protocols : Adopt PPE (gloves, goggles) and waste management practices for chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.